nomega-Methyl L-norarginine
CAS No.: 186308-99-6
Cat. No.: VC0121371
Molecular Formula: C6H14N4O2
Molecular Weight: 174.204
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 186308-99-6 |
---|---|
Molecular Formula | C6H14N4O2 |
Molecular Weight | 174.204 |
IUPAC Name | (2S)-2-amino-4-[(N'-methylcarbamimidoyl)amino]butanoic acid |
Standard InChI | InChI=1S/C6H14N4O2/c1-9-6(8)10-3-2-4(7)5(11)12/h4H,2-3,7H2,1H3,(H,11,12)(H3,8,9,10)/t4-/m0/s1 |
Standard InChI Key | XJPIABCWQMIHNO-BYPYZUCNSA-N |
SMILES | CN=C(N)NCCC(C(=O)O)N |
Introduction
Pharmacological Mechanism of Action
Inhibition of Nitric Oxide Synthase
Based on its structural similarity to established NOS inhibitors, Nomega-Methyl L-norarginine likely functions as a competitive inhibitor of nitric oxide synthase . This enzyme family catalyzes the conversion of L-arginine to L-citrulline and nitric oxide, a reaction central to numerous physiological processes including vasodilation, neurotransmission, and immune response .
NOS inhibitors like Nomega-Methyl L-norarginine compete with L-arginine for the active site of NOS enzymes. This competitive binding disrupts the L-arginine-NO pathway, resulting in decreased NO production . The specificity and potency of this inhibition depends on the particular structural characteristics of each inhibitor and its interaction with different NOS isoforms.
Comparison with Other NOS Inhibitors
The NOS inhibitor family includes several compounds with varying properties and applications. Table 1 compares key characteristics of Nomega-Methyl L-norarginine with other prominent NOS inhibitors.
Table 1: Comparison of Nomega-Methyl L-norarginine with Related NOS Inhibitors
Compound | Chemical Formula | Molecular Weight (g/mol) | Primary Mechanism | Key Applications |
---|---|---|---|---|
Nomega-Methyl L-norarginine | C6H14N4O2 | 174.2 | Presumed NOS inhibition | Biochemical research tool |
L-NMMA (NG-monomethyl-L-arginine) | C7H16N4O2 | 188.23 | Non-selective NOS inhibition | Vascular function studies, septic shock research |
L-NAME (Nomega-nitro-L-arginine methyl ester) | C7H15N5O4 | 233.22 | Non-selective NOS inhibition | Cardiovascular research, neurological studies |
nor-NOHA (Nomega-hydroxy-nor-L-arginine) | C5H12N4O3 | 176.17 | Arginase inhibition | Vascular studies, wound healing research |
Pharmacodynamics and Pharmacokinetics
Duration of Action
While specific pharmacokinetic data for Nomega-Methyl L-norarginine is limited, studies on related compounds provide insight into likely properties. For example, L-NMMA has demonstrated a relatively short window of effect in human vasculature, with significant attenuation of nitric oxide-mediated vasodilation reverting to baseline within 45-60 minutes after administration . This suggests that methylated arginine derivatives may generally have shorter half-lives than previously assumed, though specific pharmacokinetic parameters for Nomega-Methyl L-norarginine would require dedicated study.
The pharmacodynamic profile is characterized by:
-
Competitive inhibition of NOS enzymes
-
Reversible binding to the active site
-
Concentration-dependent effects on NO production
-
Tissue-specific responses based on relative expression of NOS isoforms
Metabolic Considerations
As an arginine derivative, Nomega-Methyl L-norarginine likely interacts with multiple enzymatic systems involved in arginine metabolism. The compound may be subject to similar metabolic processes as other methylated arginines, including:
-
Enzymatic demethylation
-
Renal clearance
-
Potential recycling through the arginine-citrulline cycle
-
Competitive interactions with transporters for cellular uptake
Biological Activities and Research Applications
Effects on Vascular Function
NOS inhibitors like L-NMMA have demonstrated significant effects on vascular function by reducing NO-mediated vasodilation . Studies using passive leg movement (PLM) assessment of vascular function have shown that L-NMMA administration significantly attenuates the hyperemic response, with leg blood flow (LBF) and leg vascular conductance (LVC) reduced by approximately 38% and 37%, respectively .
By extension, Nomega-Methyl L-norarginine may exhibit similar vascular effects, although its potency and selectivity may differ based on its unique structural characteristics. These properties make NOS inhibitors valuable tools for investigating the role of NO in vascular physiology and pathology.
Influence on Cellular Signaling Pathways
NO serves as a critical signaling molecule in numerous physiological processes. Inhibition of NO production through compounds like Nomega-Methyl L-norarginine can affect multiple cellular pathways, including:
-
Cyclic guanosine monophosphate (cGMP) production
-
Protein kinase G (PKG) activation
-
Calcium signaling
-
Mitochondrial function
-
Gene expression regulation
Research has demonstrated that L-NMMA causes decreased levels of NO and cGMP in various cell types . Additionally, NOS inhibition can affect gene expression patterns, as evidenced by the upregulation of heat shock protein 90 (HSP90) and NOS genes following exposure to NOS inhibitors .
Interplay with Arginase Pathway
An important consideration when examining the biological effects of NOS inhibitors is their relationship with the arginase pathway. Both NOS and arginase utilize L-arginine as a substrate, creating a competitive balance that regulates NO production and L-ornithine formation .
This relationship is illustrated in the following enzymatic reactions:
-
NOS pathway: L-arginine → L-citrulline + Nitric Oxide (NO)
-
Arginase pathway: L-arginine → L-ornithine + Urea
Inhibition of NOS can potentially increase substrate availability for arginase, shifting the balance toward increased L-ornithine production and subsequent polyamine and proline synthesis . This metabolic shift has significant implications for processes such as cell proliferation, collagen synthesis, and wound healing.
Research Applications
Investigational Uses in Basic Science
Nomega-Methyl L-norarginine and similar compounds serve as valuable research tools for investigating the role of nitric oxide in various biological systems. Key applications include:
-
Assessment of NO-dependent vascular responses
-
Investigation of neuronal signaling mechanisms
-
Analysis of immune cell function and inflammatory processes
-
Examination of cellular responses to oxidative stress
-
Evaluation of endothelial function in various physiological and pathological states
Research has demonstrated that administration of NOS inhibitors can provide insights into fundamental biological processes. For example, studies using L-NAME have revealed the importance of NO in metamorphosis of certain marine organisms, with inhibition of NOS significantly reducing larval metamorphosis compared to controls .
Comparative Analysis with Other Arginine Derivatives
Structural and Functional Distinctions
Table 2 outlines the key structural and functional differences between various arginine derivatives used in NO research.
Table 2: Structural and Functional Characteristics of Arginine Derivatives
Compound | Modification Site | Primary Target | Inhibitory Potency (IC50/Ki) | Selectivity Profile |
---|---|---|---|---|
Nomega-Methyl L-norarginine | Terminal N-methylation of norarginine | Presumed NOS inhibition | Not fully characterized | Not fully characterized |
L-NMMA | N-monomethylation at guanidino group | Pan-NOS inhibition | nNOS: ~6 μM (Ki) | Non-selective between NOS isoforms |
L-NAME | N-nitro substitution plus methyl esterification | Pan-NOS inhibition | 4-65 μM | Non-selective between NOS isoforms |
NOHA | N-hydroxylation | NOS substrate / Arginase inhibitor | Arginase: ~10 μM | Dual activity on both enzymatic systems |
nor-NOHA | N-hydroxylation of norarginine | Arginase | Arginase: ~0.5 μM | More selective for arginase than NOS |
The structural variations in these compounds result in different pharmacological profiles, making each suitable for specific research applications .
Selectivity for NOS Isoforms
The three main isoforms of NOS—neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS)—have distinct tissue distributions and physiological roles . While many first-generation NOS inhibitors like L-NMMA demonstrate limited selectivity between these isoforms, ongoing research aims to develop compounds with enhanced isoform selectivity.
Selective inhibition of specific NOS isoforms has important implications for both research and potential therapeutic applications. For example, studies have shown that selective inhibition of iNOS can exacerbate inflammatory joint lesions, whereas non-specific NOS inhibition with L-NMMA prevents intraarticular accumulation of leukocytes, joint swelling, and bone erosion . This suggests that the different NOS isoforms may have opposing roles in certain pathological conditions.
Current Research Trends and Future Directions
Emerging Applications in Metabolic Research
Recent research has expanded the application of NOS inhibitors beyond traditional cardiovascular studies. Investigations using microdialysis techniques have demonstrated that local delivery of L-NMMA to the skin reduces microvascular blood flow and glucose delivery after oral glucose intake, presumably by decreasing local insulin-mediated vasodilation . This suggests potential applications for NOS inhibitors in studying the complex interplay between vascular function and metabolic regulation.
Advanced Analytical Methods
Modern analytical techniques have enhanced our understanding of arginine derivatives and their biological effects. Mass spectrometry, nuclear magnetic resonance spectroscopy, and crystallography studies have provided detailed structural information about compounds like L-NMMA , allowing for more rational design of related molecules with optimized properties.
X-ray crystallography has revealed that L-NMMA can exist in different conformational polymorphs with distinct lattice energies and hydrogen bonding patterns . Similar structural analyses of Nomega-Methyl L-norarginine could provide valuable insights into its binding characteristics and potential selectivity for different enzyme targets.
Future Research Opportunities
Several promising research directions for Nomega-Methyl L-norarginine and related compounds include:
-
Development of isoform-selective NOS inhibitors for targeted biological effects
-
Investigation of combined NOS/arginase modulation for therapeutic applications
-
Exploration of tissue-specific delivery methods to minimize systemic effects
-
Assessment of potential synergistic effects with other signaling pathway modulators
-
Evaluation of long-term consequences of NOS modulation in chronic disease models
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume